molecular formula C8H11FO2 B13570509 6-Fluorospiro[3.3]heptane-2-carboxylic acid

6-Fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13570509
M. Wt: 158.17 g/mol
InChI Key: OUBOCMOMOWCRPG-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxylic acid typically involves the introduction of a fluorine atom into a spirocyclic framework. One common method is the fluorination of a suitable spirocyclic precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the spirocyclic structure can provide rigidity and stability to the molecule, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific fluorine substitution and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

2-fluorospiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C8H11FO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11)

InChI Key

OUBOCMOMOWCRPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)C(=O)O

Origin of Product

United States

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